molecular formula C15H17N3O2S2 B2905966 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 864919-63-1

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2905966
CAS No.: 864919-63-1
M. Wt: 335.44
InChI Key: BVYUYBMTEZOHQS-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-ethanone-pyrrolidine moiety at position 3. The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-20-12-6-4-11(5-7-12)14-16-15(22-17-14)21-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYUYBMTEZOHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Attachment of the Pyrrolidine Moiety: The final step involves the coupling of the thiadiazole derivative with a pyrrolidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Core Heterocycle Variations

3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (from ): Structural Difference: Replaces the 1,2,4-thiadiazole core with a 1,2,5-thiadiazole ring and substitutes the pyrrolidine-ethanone group with a pyridine ring. The pyridine group could enhance π-π stacking interactions compared to the pyrrolidine moiety.

3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (): Structural Difference: Features a hexyloxy chain and a methylpyridinium cation. Functional Impact: The cationic pyridinium group increases hydrophilicity, while the hexyloxy chain may improve membrane permeability. This contrasts with the neutral pyrrolidine-ethanone group in the target compound.

B. Substituent-Based Comparisons

4-Methoxyphenyl vs. Other Aromatic Groups :

  • 4-Nitrophenyl thiazol-5-ylmethyl carbonate hydrochloride ():

  • The nitro group (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density on the aromatic ring, impacting charge transfer interactions in biological targets.

Pyrrolidine vs. Piperidine Derivatives :

  • 4-(Piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine ():

  • Piperazine and pyrrolidine differ in ring size (6-membered vs. 5-membered), affecting conformational flexibility and hydrogen-bonding capacity. Pyrrolidine’s smaller ring may enhance steric hindrance.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Electronic Effects Potential Applications
Target Compound 1,2,4-Thiadiazole 4-Methoxyphenyl, Pyrrolidine Electron-donating (OCH₃) Antimicrobial, Anticancer
3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine 1,2,5-Thiadiazole Chlorophenyl, Pyridine Electron-withdrawing (Cl) Agrochemicals
3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide 1,2,5-Thiadiazole Hexyloxy, Methylpyridinium Cationic (enhanced solubility) Ionic liquid applications
4-Nitrophenyl thiazol-5-ylmethyl carbonate hydrochloride Thiazole Nitrophenyl, Carbonate Strongly electron-withdrawing Prodrug formulations

Research Findings and Limitations

  • Crystallographic Data: Programs like SHELX () and ORTEP-3 () are critical for resolving the 3D structures of such compounds.
  • Synthetic Challenges: The sulfanyl-ethanone linkage in the target compound may introduce steric hindrance during synthesis, unlike simpler derivatives like 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine.
  • Biological Data Gap : While 1,2,4-triazole-thiones () show activity, the biological profile of the target compound remains unvalidated in the provided sources.

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